molecular formula C7H9NOS B067342 1-Ethoxypyridine-2-thione CAS No. 185507-87-3

1-Ethoxypyridine-2-thione

Cat. No.: B067342
CAS No.: 185507-87-3
M. Wt: 155.22 g/mol
InChI Key: UVAXQYFJQMHKJP-UHFFFAOYSA-N
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Description

1-Ethoxypyridine-2(1H)-thione is a heterocyclic compound featuring a pyridine ring substituted with an ethoxy group and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxypyridine-2(1H)-thione can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with sodium ethoxide, followed by the introduction of a thione group using a suitable sulfur source. The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol or dichloromethane, under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of 1-Ethoxypyridine-2(1H)-thione may involve continuous flow synthesis techniques to ensure high yield and purity. This method allows for better control over reaction parameters and reduces the risk of side reactions. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxypyridine-2(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

1-Ethoxypyridine-2(1H)-thione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Ethoxypyridine-2(1H)-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial or antiviral effects. Additionally, the compound’s ability to undergo redox reactions may contribute to its biological activity by generating reactive oxygen species that can damage cellular components.

Comparison with Similar Compounds

1-Ethoxypyridine-2(1H)-thione can be compared with other similar compounds, such as:

    2-Mercaptopyridine: Similar in structure but lacks the ethoxy group, which may affect its reactivity and biological activity.

    2-Ethoxypyridine: Lacks the thione group, resulting in different chemical properties and applications.

    2-Thiopyridine:

The presence of both the ethoxy and thione groups in 1-Ethoxypyridine-2(1H)-thione makes it unique, providing a combination of properties that can be exploited for various applications.

Properties

CAS No.

185507-87-3

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

1-ethoxypyridine-2-thione

InChI

InChI=1S/C7H9NOS/c1-2-9-8-6-4-3-5-7(8)10/h3-6H,2H2,1H3

InChI Key

UVAXQYFJQMHKJP-UHFFFAOYSA-N

SMILES

CCON1C=CC=CC1=S

Canonical SMILES

CCON1C=CC=CC1=S

Synonyms

2(1H)-Pyridinethione,1-ethoxy-(9CI)

Origin of Product

United States

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